4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C18H10N2O4S2 and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has demonstrated the potential of derivatives of 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid in antimicrobial applications. For instance, compounds synthesized from thioureidobenzoic acid, which shares structural similarities with the compound , have shown promising antibacterial activity against various gram-negative and gram-positive bacteria, including E. coli, P. aeruginosa, S. aureus, and C. diphtheriae (Dabholkar & Tripathi, 2011).
Anticancer and Enzyme Inhibitory Activities
Derivatives of the compound have been synthesized and tested for their inhibitory activity against carbonic anhydrase isoforms and for their anticancer properties. Some derivatives have shown significant inhibitory effects on tumor-associated isoforms of carbonic anhydrase, as well as potent anticancer activity against breast and colorectal cancer cell lines, through mechanisms such as the induction of the apoptotic pathway (Eldehna et al., 2017).
Anticonvulsant Activity
Further research into thiazolidinonyl derivatives of 2-oxo/thiobarbituric acids, which are structurally related to this compound, has revealed their potential anticonvulsant properties. Some of these compounds have shown promising results in in vivo studies, with potency comparable to standard anticonvulsant drugs (Agarwal et al., 2006).
Synthesis of Novel Heterocycles
The compound has been utilized in the synthesis of new heterocycles with potential biological activities. Studies have involved the synthesis of new tetrazole and azitidenen compounds, exploring their antimicrobial, anti-inflammatory, and analgesic properties (Neamah M & Jassim, 2022).
Influence on Biological Activities
Research has also investigated the influence of gamma irradiation on the biological activities of novel compounds synthesized from this chemical structure. These studies provide insights into how physical processes can affect the pharmacological profiles of such compounds (Mansour et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid is the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1), specifically the isoforms hCA I, II, IV, and IX . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide and water to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound acts as an inhibitor of carbonic anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction.
Biochemical Pathways
By inhibiting carbonic anhydrase, this compound affects several biochemical pathways. The most direct of these is the regulation of pH and fluid balance in the body. Carbonic anhydrase plays a key role in these processes, and its inhibition can lead to changes in the acid-base balance of the body .
Result of Action
The inhibition of carbonic anhydrase by this compound can have several molecular and cellular effects. These may include changes in intracellular pH, disruption of ion transport processes, and potential anticancer activity .
Eigenschaften
IUPAC Name |
4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4S2/c21-15-13(11-3-1-2-4-12(11)19-15)14-16(22)20(18(25)26-14)10-7-5-9(6-8-10)17(23)24/h1-8,22H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIUCUSXTBBRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.